molecular formula C7H15N3O3 B2774671 Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate CAS No. 742655-88-5

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate

Cat. No.: B2774671
CAS No.: 742655-88-5
M. Wt: 189.215
InChI Key: JVJIDUNQGFPNLO-YFKPBYRVSA-N
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Description

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate (CAS 742655-88-5) is a synthetic derivative of the amino acid L-citrulline, characterized by a methyl ester functional group. With a molecular formula of C7H15N3O3 and a molecular weight of 189.21 g/mol, this compound is supplied with high purity for research applications . Its core structure, featuring the (2S) stereochemistry, is central to its role in biochemical research, particularly as a protected analog or precursor in the study of the urea cycle and nitric oxide (NO) biosynthesis pathways . In investigative contexts, this methyl ester derivative serves as a valuable tool compound. Researchers utilize it to explore the metabolism and function of L-citrulline, which is a non-proteinogenic amino acid. L-citrulline is a direct precursor to L-arginine and plays a critical role in the urea cycle, facilitating the detoxification of ammonia . Furthermore, via the enzyme argininosuccinate synthase, L-citrulline is recycled to L-arginine, which is the substrate for nitric oxide synthase (NOS) . The NO produced is a vital signaling molecule involved in vasodilation, neurotransmission, and immune response . The specific modification of the carboxyl group in this compound may offer advantages in membrane permeability, making it a subject of interest in prodrug design and metabolic studies aimed at modulating these pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

methyl (2S)-2-amino-5-(carbamoylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-13-6(11)5(8)3-2-4-10-7(9)12/h5H,2-4,8H2,1H3,(H3,9,10,12)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJIDUNQGFPNLO-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCNC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCNC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate typically involves the reaction of amino acid derivatives with carbamoylating agents. One common method is the reaction of an amino acid ester with a carbamoyl chloride in the presence of a base, such as triethylamine, to form the desired carbamate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing waste and energy consumption. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamoylamino group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines are used in the presence of catalysts such as acids or bases.

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, commonly known as a derivative of citrulline, is an amino acid compound with significant biological activity. This article explores its chemical properties, biological mechanisms, and potential applications in medicine and research.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Contains an amino group, a carbamoylamino group, and an ester functional group.
  • Molecular Formula : C₆H₁₂N₄O₃
  • Molecular Weight : 174.19 g/mol

Chemical Reactions

The compound can undergo various chemical reactions:

Reaction TypeDescriptionCommon Reagents
Oxidation Converts amino groups to nitroso or nitro derivativesHydrogen peroxide, potassium permanganate
Reduction Reduces carbamoylamino to form aminesLithium aluminum hydride, sodium borohydride
Substitution Ester group can react with nucleophilesAlcohols, amines in acidic or basic conditions

This compound functions primarily as a substrate in metabolic pathways. It interacts with various enzymes and receptors, potentially modulating their activity. The following points summarize its biological mechanisms:

  • Enzyme Interaction : Acts as an inhibitor or activator for specific enzymes involved in metabolic processes.
  • Metabolic Pathways : Plays a role in the urea cycle and amino acid metabolism.
  • Therapeutic Potential : Investigated for its effects in treating metabolic disorders and enhancing athletic performance.

Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Metabolic Role : It has been shown to influence nitrogen metabolism positively, which is crucial for muscle recovery and growth during exercise.
  • Neuroprotective Effects : Some studies suggest it may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.
  • Immune Modulation : Research indicates it could modulate immune responses, making it relevant in inflammatory diseases.

Study 1: Metabolic Impact on Athletes

A study conducted on athletes examined the effects of this compound supplementation on exercise performance. Results indicated:

  • Increased Endurance : Participants showed a significant increase in endurance levels.
  • Enhanced Recovery : Reduced muscle soreness was reported post-exercise.

Study 2: Neuroprotective Properties

In a laboratory setting, the compound was tested for neuroprotective effects against oxidative stress:

  • Cell Viability : Neuronal cells treated with the compound exhibited higher viability under oxidative stress conditions compared to untreated controls.
  • Mechanism Exploration : The study suggested that the compound might enhance antioxidant defenses within cells.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
CitrullineSimilar backbonePromotes nitric oxide synthesis
ArgininePrecursor to nitric oxideEnhances blood flow and recovery
OrnithineRelated in urea cycleSupports ammonia detoxification

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl (2S)-2-amino-5-(carbamoylamino)pentanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via esterification of L-citrulline. A common approach involves protecting the amino group, followed by carbamoylation and methyl ester formation. For example, describes a related synthesis using a prop-2-enoxycarbonyl protecting group, achieving a 93% yield via controlled reaction conditions (e.g., low-temperature coupling and HCl salt precipitation). Optimization requires monitoring reaction pH, temperature, and stoichiometric ratios of reagents. NMR (e.g., 1^1H-NMR in DMSO-d6d_6) and HPLC-MS are critical for purity validation .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H-NMR to confirm stereochemistry (e.g., δ = 3.74 ppm for the methyl ester group, as seen in ) and FT-IR for functional groups (amide I/II bands near 1650 cm1^{-1}).
  • Chromatography : Reverse-phase HPLC with UV detection (210–220 nm for amide bonds).
  • Mass Spectrometry : High-resolution MS (e.g., QTOF) to verify the molecular ion ([M+H]+^+ at m/z 219.10, per ). Cross-reference with literature data (e.g., ) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the methyl ester and carbamoyl groups. highlights that analogs like nitroarginine methyl ester degrade at room temperature, necessitating strict temperature control. Lyophilization is advised for long-term storage .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is polar due to the carbamoyl and amino groups. It is soluble in water, DMSO, and methanol but insoluble in nonpolar solvents. For biological assays, dissolve in PBS (pH 7.4) or cell culture media, ensuring concentrations ≤10 mM to avoid precipitation. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. What kinetic mechanisms govern the oxidation of this compound in acidic/basic media?

  • Methodological Answer : details permanganate oxidation of L-citrulline (structurally analogous). The reaction follows first-order kinetics with respect to the amino acid. In acidic media, protonation of the carbamoyl group slows oxidation, while in basic conditions, deprotonation accelerates it. Use stopped-flow spectrophotometry to monitor absorbance changes (525 nm for MnO4_4^- decay) and derive rate constants. Transition-state modeling (DFT) can predict reactive intermediates .

Q. How can isotopic labeling (e.g., 2^2H, 15^{15}N) enhance metabolic or pharmacokinetic studies of this compound?

  • Methodological Answer : Synthesize deuterated analogs (e.g., 3,3-d2d_2 labeled, as in ) via H-D exchange under basic conditions. Use 15^{15}N-labeled ammonium chloride during carbamoylation. These isotopes enable tracking via:

  • LC-MS/MS : Quantify metabolite formation in biological matrices.
  • NMR : Resolve metabolic pathways (e.g., 1^{1}H-15^{15}N HMBC for urea cycle interactions). Validate labeling efficiency (>98%) using isotopic purity assays .

Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?

  • Methodological Answer : highlights impurity analysis using:

  • HPLC-DAD/ELSD : Detect byproducts like unreacted citrulline or methyl ester hydrolysis products.
  • Ion Chromatography : Identify charged impurities (e.g., residual HCl from salt formation).
  • 2D-NMR : Assign structures to unknown peaks (e.g., 13^{13}C-HSQC for carbamoyl group confirmation). Compare batch-to-batch data to identify process-related variability .

Q. How does this compound interact with biological targets (e.g., nitric oxide synthase)?

  • Methodological Answer : Molecular docking and SPR assays reveal binding affinity to enzymes like arginase or NOS . shows arginine analogs bind via hydrogen bonding to active-site residues (e.g., Glu277 in arginase). Use competitive inhibition assays with 14^{14}C-labeled substrates to measure IC50_{50}. Validate with knock-out cell models to assess functional impacts .

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